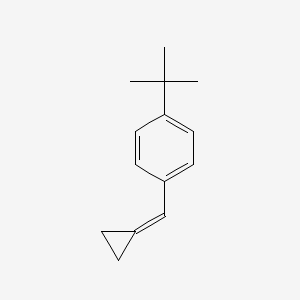
1-tert-Butyl-4-(cyclopropylidenemethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-(cyclopropylidenemethyl)benzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group and a cyclopropylidenemethyl group. This compound is a colorless liquid that is nearly insoluble in water but miscible with organic solvents .
Méthodes De Préparation
The synthesis of 1-tert-Butyl-4-(cyclopropylidenemethyl)benzene typically involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst. This reaction produces tert-butylbenzene, which can then undergo further reactions to introduce the cyclopropylidenemethyl group .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-tert-Butyl-4-(cyclopropylidenemethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-Butyl-4-(cyclopropylidenemethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-(cyclopropylidenemethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and the cyclopropylidenemethyl group can influence the compound’s reactivity and binding affinity. The pathways involved in its action are typically related to its ability to undergo electrophilic aromatic substitution and other reactions .
Comparaison Avec Des Composés Similaires
1-tert-Butyl-4-(cyclopropylidenemethyl)benzene can be compared with other similar compounds such as:
tert-Butylbenzene: This compound has a similar structure but lacks the cyclopropylidenemethyl group.
1-Bromo-4-tert-butylbenzene: This compound has a bromine atom instead of the cyclopropylidenemethyl group.
4-tert-Butylbenzenethiol: This compound contains a thiol group instead of the cyclopropylidenemethyl group and is used in the synthesis of metal-thiolate complexes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
918831-65-9 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
1-tert-butyl-4-(cyclopropylidenemethyl)benzene |
InChI |
InChI=1S/C14H18/c1-14(2,3)13-8-6-12(7-9-13)10-11-4-5-11/h6-10H,4-5H2,1-3H3 |
Clé InChI |
BWHCZTBFWRIAFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


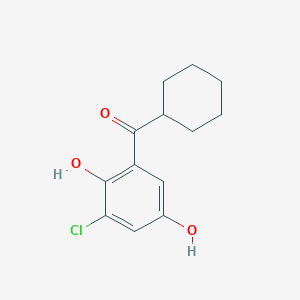
![2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14178651.png)
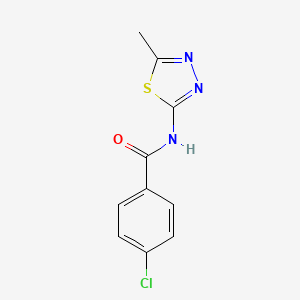
![2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178656.png)
![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14178662.png)
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester](/img/structure/B14178669.png)
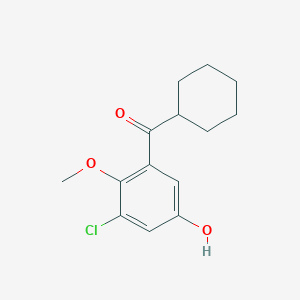
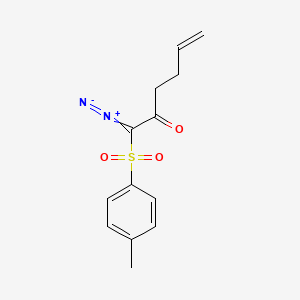
![tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane](/img/structure/B14178706.png)


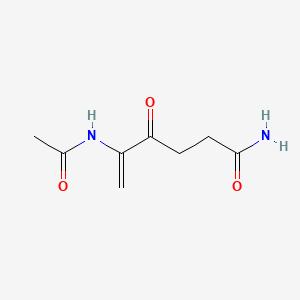
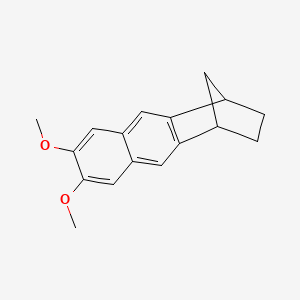
![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
